2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine
Overview
Description
2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and imidazole rings. The presence of these rings makes it a versatile molecule with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The compound is characterized by its unique structure, which includes a chlorine atom at the 2-position of the pyrazine ring and an isopropyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Substitution on the Pyrazine Ring: The pyrazine ring can be functionalized by introducing a chlorine atom at the 2-position.
Coupling of Imidazole and Pyrazine Rings: The final step involves coupling the imidazole ring with the pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes . Additionally, the pyrazine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis . The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways through covalent modification of proteins and other biomolecules .
Comparison with Similar Compounds
2-Chloro-6-(1H-imidazol-1-yl)pyrazine: Similar structure but lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
2-Chloro-1H-imidazole: Contains only the imidazole ring with a chlorine substituent, making it less complex than the target compound.
Imidazo[1,2-a]pyrazines: These compounds have a fused ring system, which can lead to different chemical properties and biological activities.
Uniqueness: 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine is unique due to the presence of both pyrazine and imidazole rings, along with the isopropyl group. This combination of structural features provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-6-(2-propan-2-ylimidazol-1-yl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7(2)10-13-3-4-15(10)9-6-12-5-8(11)14-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZFIUFUONGKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.